molecular formula C19H25N3O4 B2601324 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methylpiperidine-1-carboxamide CAS No. 877640-81-8

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methylpiperidine-1-carboxamide

Cat. No.: B2601324
CAS No.: 877640-81-8
M. Wt: 359.426
InChI Key: JMSCYCRGTCUGDY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a dihydrobenzo[b][1,4]dioxin moiety, which is a type of aromatic compound that includes two oxygen atoms. This moiety is often found in various pharmaceuticals and research chemicals .

Scientific Research Applications

Antitumor Activity through DNA Intercalation The antitumor properties of dibenzo[1,4]dioxin-1-carboxamides, a class of compounds including N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-methylpiperidine-1-carboxamide, have been studied for their capacity to intercalate with DNA. These compounds exhibit antitumor activity both in vitro and in vivo, with a mechanism of action potentially distinct from classical DNA-intercalating agents. Their activity is enhanced by specific substituents, demonstrating their potential in developing drugs to combat resistance mechanisms in cancer treatment (Lee et al., 1992).

Synthesis for Radiopharmaceutical Preparation The compound's synthesis pathway has been explored to facilitate the preparation of radiopharmaceuticals, such as (S)-123I-IBZM, starting from related chemical structures. This highlights its relevance in the field of diagnostic imaging and targeted radiotherapy, offering insights into its potential for developing novel imaging agents and therapeutics (Bobeldijk et al., 1990).

Dual Inhibitor of Cyclooxygenase and Lipoxygenase Further research into carboxamide derivatives has shown potential for dual inhibition of the cyclooxygenase and 5-lipoxygenase pathways, indicating potential for anti-inflammatory applications. The specific structural attributes of these compounds contribute to their in vivo anti-inflammatory activity, highlighting the versatility of carboxamide derivatives in medical research (Mylari et al., 1990).

Environmental Remediation through Adsorption In environmental science, derivatives of the compound have been used to create novel magnetic nanoadsorbents for removing toxic metals like Zn^2+ and Cd^2+ from industrial wastes. This application underscores the compound's utility beyond pharmacology, demonstrating its potential in addressing environmental pollution challenges (Zargoosh et al., 2015).

Synthesis and Cytotoxic Activity The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including structures akin to this compound, has been explored for cytotoxic activity against cancer cells. This research underscores the potential for developing potent anticancer agents based on this structural framework (Deady et al., 2005).

Mechanism of Action

Target of Action

The primary targets of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide: interacts with its targets by inhibiting their activity . This inhibition results in the modulation of neurotransmission in the case of cholinesterase and the reduction of inflammatory responses in the case of lipoxygenase.

Biochemical Pathways

The compound affects the cholinergic and arachidonic acid pathways. By inhibiting cholinesterase, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide increases the concentration of acetylcholine, a neurotransmitter, leading to enhanced neurotransmission . In the arachidonic acid pathway, the inhibition of lipoxygenase by the compound reduces the production of leukotrienes, thereby decreasing inflammation .

Pharmacokinetics

The ADME properties of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide Similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties may impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide ’s action include enhanced neurotransmission due to increased acetylcholine levels and reduced inflammation due to decreased leukotriene production .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-13-3-2-6-21(11-13)19(24)20-14-9-18(23)22(12-14)15-4-5-16-17(10-15)26-8-7-25-16/h4-5,10,13-14H,2-3,6-9,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSCYCRGTCUGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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